molecular formula C6H12Cl3O3P B569509 1-Chloro-2-propanol Phosphorochloridate CAS No. 13674-83-4

1-Chloro-2-propanol Phosphorochloridate

Cat. No.: B569509
CAS No.: 13674-83-4
M. Wt: 269.483
InChI Key: ITVAVCZXFIPOFV-UHFFFAOYSA-N
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Description

1-Chloro-2-propanol Phosphorochloridate is a specialized organophosphorus compound that serves as a critical synthetic intermediate in advanced chemical and environmental research. Its primary research value lies in its role as a precursor for the synthesis and study of metabolites related to organophosphate flame retardants (OPFRs) . Researchers utilize this compound to model and understand the metabolic pathways and environmental fate of widely used industrial flame retardants, which are often subject to regulatory scrutiny due to their persistence and potential biological effects . The study of such compounds is vital for environmental safety, as related chloropropanols have been identified as food processing contaminants, and their formation mechanisms and mitigation strategies are active areas of scientific investigation . By providing a building block for metabolite synthesis, this compound enables scientists to generate authentic analytical standards. These standards are essential for the accurate identification and quantification of metabolic products in complex biological and environmental samples, thereby contributing to robust toxicological and environmental impact assessments. This compound is intended for use in a controlled laboratory setting by qualified professionals.

Properties

CAS No.

13674-83-4

Molecular Formula

C6H12Cl3O3P

Molecular Weight

269.483

IUPAC Name

1-chloro-2-[chloro(1-chloropropan-2-yloxy)phosphoryl]oxypropane

InChI

InChI=1S/C6H12Cl3O3P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3

InChI Key

ITVAVCZXFIPOFV-UHFFFAOYSA-N

SMILES

CC(CCl)OP(=O)(OC(C)CCl)Cl

Synonyms

Phosphorochloridic Acid, Bis(2-chloro-1-methylethyl) Ester

Origin of Product

United States

Synthesis and Characterization:

To develop and optimize synthetic routes for the preparation of 1-chloro-2-propanol (B90593) phosphorochloridate. A likely method would involve the controlled reaction of 1-chloro-2-propanol with phosphorus oxychloride (POCl₃). rsc.org

To fully characterize the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹H, and ¹³C), infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity.

Reactivity Studies:

To investigate the reactivity of the P-Cl bond through a series of nucleophilic substitution reactions with various alcohols, amines, and other nucleophiles.

To study the stability of the compound under different conditions, such as thermal stress and hydrolysis, which is particularly relevant for its potential application as a flame retardant. chemicalbook.com

Exploration of Derivatives and Applications:

Fundamental Synthetic Routes to Organophosphorus Chloridates

The creation of organophosphorus chloridates can be broadly approached through two primary pathways: the direct reaction of alcohols with phosphoryl chlorides or the chlorination of suitable phosphorus(III) precursors.

Reactions of Phosphoryl Chlorides with Alcohols

The most direct and widely utilized industrial method for synthesizing organophosphates is the alcoholysis of phosphoryl chloride (POCl₃). wikipedia.org This reaction proceeds by the stepwise substitution of the chlorine atoms on the phosphorus center with alkoxy groups derived from an alcohol. wikipedia.org

The general reaction is as follows: POCl₃ + ROH → RO-P(O)Cl₂ + HCl RO-P(O)Cl₂ + ROH → (RO)₂-P(O)Cl + HCl (RO)₂-P(O)Cl + ROH → (RO)₃PO + HCl

To synthesize a phosphorochloridate, such as this compound, the reaction must be carefully controlled to favor the monosubstituted product. This is typically achieved by managing the stoichiometry of the reactants, often using the phosphoryl chloride in excess. The reaction is frequently conducted in the presence of an HCl scavenger, such as an amine base (e.g., pyridine (B92270) or triethylamine), to drive the equilibrium forward and prevent acid-catalyzed side reactions. wikipedia.org Lewis acids like aluminum chloride or magnesium chloride can also be employed as catalysts. wikipedia.org

Chlorination of Organophosphorus(III) Precursors

An alternative strategy involves the oxidation and chlorination of organophosphorus(III) compounds. This approach is valuable for creating specific phosphonochloridates and phosphinates. A common method is the Atherton-Todd reaction, which utilizes a carbon tetrahalide (like CCl₄) in the presence of a base to convert H-phosphonates or H-phosphinates into their corresponding phosphonamidates or other derivatives. researchgate.net

For the synthesis of phosphonochloridates, dialkyl phosphonates can be chlorinated using reagents like phosphorus pentachloride (PCl₅) or phosphoryl chloride itself. mdpi.com Thionyl chloride or oxalyl chloride are also effective for the chlorination of phosphonic monoesters. mdpi.com A key advantage of these methods is the ability to use milder, more selective chlorinating agents, such as N-chlorosuccinimide (NCS), which is considered a more environmentally benign option and can provide high yield and selectivity. researchgate.net

Targeted Synthesis of this compound

The targeted synthesis of this compound would most logically proceed via the controlled reaction between 1-chloro-2-propanol and an excess of phosphoryl chloride. Given that 1-chloro-2-propanol is a secondary alcohol, the reaction rate and conditions must be carefully managed.

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing the synthesis is critical to maximizing the yield of the desired monosubstituted phosphorodichloridate and minimizing the formation of di- and tri-substituted phosphate byproducts. Key parameters for optimization include temperature, solvent, reaction time, and the molar ratio of reactants.

Drawing parallels from similar syntheses, such as the production of phosphorylcholine (B1220837) from choline (B1196258) chloride and POCl₃, a systematic approach to optimization can be devised. nih.govresearchgate.net Machine learning algorithms and high-throughput experimentation platforms are increasingly used to accelerate the optimization of such reaction conditions. beilstein-journals.org

An illustrative optimization table, based on analogous reactions, is presented below.

Table 1: Illustrative Optimization of Reaction Conditions for Phosphorochloridate Synthesis

Entry Reactant Ratio (Alcohol:POCl₃) Solvent Temperature (°C) Time (h) Yield (%)
1 1:1.5 Dichloromethane (B109758) 0 4 65
2 1:2.0 Dichloromethane 0 4 78
3 1:2.0 Acetonitrile (B52724) 0 4 72
4 1:2.0 Dichloromethane 25 4 68 (byproduct increase)
5 1:2.0 Diethyl Ether 0 6 75
6 1:3.0 Dichloromethane 0 2 85

This is a hypothetical data table created for illustrative purposes based on general principles of chemical reaction optimization.

As indicated in the table, increasing the molar excess of phosphoryl chloride (Entry 2 vs. 1 and Entry 6 vs. 2) generally improves the yield of the target monosubstituted product. Temperature control is crucial; lower temperatures (0°C) are often preferred to enhance selectivity and prevent side reactions (Entry 4). youtube.com The choice of solvent also plays a significant role, with non-polar aprotic solvents like dichloromethane often providing good results. researchgate.net

Investigation of Catalytic Systems for Enhanced Yields and Selectivity

To enhance the rate and selectivity of the phosphorylation, various catalytic systems can be investigated. While the reaction can proceed without a catalyst, particularly with a reactive substrate, catalysts are often employed to overcome activation barriers, especially with less reactive alcohols.

Lewis Acid Catalysis: As mentioned, Lewis acids such as AlCl₃ and MgCl₂ are common catalysts in the industrial synthesis of organophosphates from POCl₃. wikipedia.org They function by coordinating to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by the alcohol.

Base Catalysis: In a laboratory setting, organic bases like pyridine or triethylamine (B128534) are frequently used. wikipedia.org They serve a dual purpose: acting as a nucleophilic catalyst to form a highly reactive phosphoroammonium intermediate and scavenging the HCl byproduct, which can otherwise lead to unwanted side reactions with the alcohol substrate. wikipedia.org The formation of Vilsmeier-type reagents from the reaction of POCl₃ with DMF or DMAc can also be used to convert alcohols to chlorides, highlighting the complex reactivity that must be controlled. stackexchange.com

Stereochemical Considerations in the Synthesis of Chiral Phosphorochloridate Analogues

A critical aspect of the synthesis of this compound is stereochemistry. The starting material, 1-chloro-2-propanol, is a chiral molecule, existing as (R) and (S) enantiomers. nih.gov The reaction of an enantiomerically pure alcohol with phosphoryl chloride introduces a new stereocenter at the phosphorus atom, resulting in the formation of a pair of diastereomers (Rₚ and Sₚ). rsc.orgresearchgate.net

The stereochemical outcome is highly dependent on the reaction mechanism. The development of stereospecific synthetic methods for P-chiral compounds is a significant area of research, particularly for applications in pharmaceuticals and biochemistry. mdpi.commdpi.com

Strategies to control the stereochemistry include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the phosphorus reagent, directing the substitution reaction to occur with a specific stereochemical preference. The auxiliary is then removed in a subsequent step. wiley-vch.de

Stereospecific Reactions: The Stec reaction, for example, allows for the stereospecific synthesis of P-chiral biophosphates from phosphoramidate (B1195095) precursors. rsc.orgresearchgate.net

Separation of Diastereomers: If a mixture of diastereomers is formed, they can often be separated using standard techniques like fractional crystallization or chromatography, owing to their different physical properties.

For the synthesis of an enantiomerically pure this compound, one would typically start with an enantiopure sample of 1-chloro-2-propanol, such as (R)-(-)-3-chloro-1,2-propanediol, which is a related and commercially available chiral building block. nih.govnih.gov The resulting mixture of diastereomeric phosphorochloridates would then require separation to isolate the desired stereoisomer. The FDA has established guidelines that emphasize the importance of understanding and controlling stereochemistry in drug development, making these considerations paramount. mdpi.com

Strategies for Diastereoselective and Enantioselective Synthesis

The creation of optically pure this compound necessitates precise control over the formation of its stereocenters. Given that the precursor, 1-chloro-2-propanol, is chiral, its reaction with a phosphorus reagent like phosphorus oxychloride will result in a mixture of diastereomers due to the newly formed chiral phosphorus center. Strategies to achieve diastereoselectivity and enantioselectivity often draw from established methods in asymmetric synthesis.

One common approach involves the use of chiral auxiliaries. In a manner analogous to the diastereoselective synthesis of certain nucleotide prodrugs, a chiral auxiliary can be employed to direct the stereochemical outcome of the phosphorylation reaction. uni-hamburg.de This auxiliary would first react with the phosphorus reagent to form a chiral phosphoramidite (B1245037) or a similar intermediate. Subsequent reaction with racemic or enantiomerically enriched 1-chloro-2-propanol would then proceed with a facial bias, leading to the preferential formation of one diastereomer. The choice of a suitable chiral auxiliary is critical and is often determined empirically.

Another powerful strategy is the use of chiral catalysts. Chiral Brønsted acids, such as chiral phosphoric acids, have proven effective in catalyzing asymmetric reactions with high levels of enantio- and diastereoselectivity. scispace.com In the context of synthesizing this compound, a chiral phosphoric acid could be used to catalyze the reaction between 1-chloro-2-propanol and the phosphorylating agent. The catalyst would create a chiral environment around the reaction center, favoring the formation of one stereoisomer over the other. The stereochemical outcome can often be influenced by matching or mismatching the chirality of the substrate and the catalyst. scispace.com

The following table outlines potential diastereoselective synthesis strategies:

StrategyDescriptionKey Considerations
Chiral Auxiliary A chiral molecule is temporarily incorporated to guide the stereochemical course of the reaction. It is removed in a subsequent step.The auxiliary must be readily available in high enantiomeric purity, effectively control stereochemistry, and be easily removable without racemization of the product.
Chiral Catalyst A chiral catalyst is used in sub-stoichiometric amounts to create a chiral environment for the reaction, favoring the formation of one enantiomer or diastereomer.Catalyst efficiency, turnover number, and the ability to operate under mild conditions are important factors. The catalyst's chirality must be well-matched with the substrate's. scispace.com
Kinetic Resolution A chiral reagent or catalyst is used to selectively react with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted.This method is limited to a theoretical maximum yield of 50% for the unreacted enantiomer.

Chiral Induction and Control in Organophosphorus Transformations

Achieving high levels of chiral induction at the phosphorus atom is a significant challenge in organophosphorus chemistry. The stereochemical lability of some phosphorus intermediates can lead to racemization. Therefore, the reaction conditions, including solvent, temperature, and the nature of the base used (if any), must be carefully optimized to preserve the stereochemical integrity of the product.

In the synthesis of molecules with a chiral phosphorus center, such as certain prodrugs, the introduction of the phosphorus moiety is a critical stereochemistry-determining step. uni-hamburg.denih.gov The reaction of an alcohol with a phosphorochloridate reagent, for instance, proceeds through a nucleophilic substitution at the phosphorus center. nih.gov The stereochemical outcome (inversion or retention of configuration) depends on the reaction mechanism, which can be influenced by the solvent and other reaction conditions.

For the synthesis of this compound, controlling the approach of the 1-chloro-2-propanol nucleophile to the phosphorus oxychloride is paramount. The use of sterically demanding protecting groups on the chiral precursor or the addition of specific ligands can influence the trajectory of the incoming nucleophile, thereby inducing a specific stereochemistry at the phosphorus center. This concept is similar to the substrate-controlled diastereoselective reactions seen in the synthesis of complex organic molecules. chemrxiv.org

Research in the synthesis of other chiral organophosphorus compounds has demonstrated that the choice of the phosphorylating agent is also crucial. While phosphorus oxychloride is a common choice, other reagents, such as those pre-functionalized with a chiral ligand, can offer better stereocontrol.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture are critical to obtaining a product of high purity. The crude product will likely contain unreacted starting materials, the desired product (as a mixture of diastereomers if the synthesis is not perfectly stereoselective), and various side products. A multi-step purification protocol is typically required.

A general purification strategy, adaptable from the purification of other small chlorinated molecules, would involve the following steps: scribd.com

Washing and Neutralization: The crude reaction mixture is first washed with water or a mild aqueous solution to remove any water-soluble impurities and unreacted acid. A subsequent wash with a dilute base, such as sodium bicarbonate solution, is often employed to neutralize any remaining acidic components. scribd.com Care must be taken to avoid hydrolysis of the phosphorochloridate group.

Drying: After the aqueous washes, the organic layer containing the product is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. scribd.com

Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator.

Chromatography: The primary method for separating diastereomers and removing closely related impurities is column chromatography on silica (B1680970) gel. uni-hamburg.de The choice of eluent system (a mixture of non-polar and polar solvents) is critical for achieving good separation. In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to separate diastereomers with very similar polarities. nih.gov

Distillation: For volatile compounds, distillation can be an effective final purification step. scribd.com However, given the likely thermal sensitivity of a phosphorochloridate, this would need to be performed under high vacuum and at a low temperature to prevent decomposition.

The following table summarizes the common purification techniques:

TechniquePurpose
Aqueous Washing Removal of water-soluble impurities and acids.
Drying Removal of residual water from the organic phase. scribd.com
Column Chromatography Separation of diastereomers and other organic impurities. uni-hamburg.de
Distillation Final purification of volatile compounds. scribd.com

Nucleophilic Substitution Pathways at the Phosphorus Center

Nucleophilic substitution at a tetracoordinate phosphorus center, such as in this compound, does not follow a single, universal mechanism. Instead, it can proceed through several competing pathways, including associative, dissociative, and concerted mechanisms. The operative pathway is highly dependent on the specific reaction conditions and the nature of the reactants.

Associative (A_N + D_N) and Dissociative (D_N + A_N) Mechanisms

Stepwise mechanisms for phosphoryl transfer are a key aspect of understanding the reactivity of phosphorochloridates. These can be either associative or dissociative in nature. frontiersin.org

The associative (A_N + D_N) mechanism is a two-step process that begins with the addition of a nucleophile to the phosphorus center, forming a distinct, pentacoordinate phosphorane intermediate. nih.govresearchgate.net This intermediate has a finite lifetime before it breaks down in the second step by expelling the leaving group (in this case, the chloride ion). researchgate.net This pathway is characterized by the formation of a more ordered intermediate state. wikipedia.org The rate-determining step can be either the formation of this intermediate or its decomposition. frontiersin.orgresearchgate.net

Conversely, the dissociative (D_N + A_N) mechanism , also a two-step process, involves an initial, rate-determining elimination of the leaving group. nih.govyoutube.com This leads to the formation of a highly reactive, trivalent metaphosphate intermediate. nih.govyoutube.com In the subsequent, rapid step, this intermediate is attacked by the nucleophile to form the final product. youtube.com This pathway is generally favored under conditions that stabilize the leaving group and when the nucleophile is weak. libretexts.org

Table 1: Comparison of Stepwise Nucleophilic Substitution Mechanisms

Mechanism Type Initial Step Intermediate Second Step Key Characteristics
Associative (A_N + D_N) Nucleophile Addition Pentacoordinate Phosphorane nih.gov Leaving Group Expulsion Formation of a stable intermediate; resembles S_NAr mechanism.
Dissociative (D_N + A_N) Leaving Group Expulsion Trivalent Metaphosphate youtube.com Nucleophile Addition Formation of a highly reactive intermediate; analogous to S_N1 mechanism. libretexts.org

Concerted (A_N D_N) Mechanisms in Phosphoryl Transfer Reactions

In contrast to the stepwise pathways, the concerted (A_N D_N) mechanism involves a single transition state where the bond to the incoming nucleophile is formed simultaneously with the cleavage of the bond to the leaving group. nih.govsapub.org This mechanism is analogous to the S_N2 reaction at a carbon center. libretexts.orglibretexts.org

The transition state in a concerted reaction is pentacoordinate, but it represents a maximum on the energy profile rather than a stable intermediate. sapub.orgsapub.org The reaction proceeds with an inversion of configuration at the phosphorus center. youtube.com Depending on the relative extent of bond formation and bond fission in the transition state, a concerted reaction can have either associative or dissociative character. researchgate.net Many enzymatic phosphoryl transfer reactions are believed to proceed via concerted mechanisms. nih.gov

Formation and Reactivity of Pentacoordinate Intermediates and Transition States

Both associative and concerted substitution reactions at the phosphorus center of this compound proceed through a pentacoordinate state, which is either a transient intermediate or a transition state. sapub.orgnih.gov These species typically adopt a trigonal bipyramidal (TBP) geometry. libretexts.orglibretexts.org

In this TBP structure, the five substituents around the phosphorus atom are not equivalent. Three substituents occupy the equatorial positions (forming the base of the bipyramid), while the other two occupy the apical positions (at the tips). libretexts.org There is a strong electronic preference for the most electronegative substituents and the incoming and leaving groups to occupy the apical positions, a concept known as apicophilicity. youtube.comlibretexts.org

Influence of Steric and Electronic Factors on Reactivity

The rate and mechanism of nucleophilic substitution on this compound are significantly modulated by steric and electronic factors arising from the substituents on the phosphorus atom and the nature of the leaving group.

Substituent Effects on the Phosphorus Electrophilicity

The substituents attached to the phosphorus atom directly influence its electrophilicity, which is its susceptibility to nucleophilic attack. Electron-withdrawing groups increase the partial positive charge on the phosphorus atom, making it a better electrophile and generally accelerating the rate of nucleophilic substitution. libretexts.orgsapub.org

In the case of this compound, the chlorine atom and the oxygen atoms of the propanol (B110389) moieties are electron-withdrawing, enhancing the electrophilicity of the phosphorus center. Conversely, electron-donating groups would decrease the electrophilicity and slow down the reaction.

Steric hindrance also plays a critical role. Bulky substituents around the phosphorus atom can impede the approach of the nucleophile, slowing down the reaction rate, particularly for associative and concerted pathways that require the formation of a more crowded pentacoordinate state. nih.gov

Table 2: Predicted Influence of Substituents on the Reactivity of a Phosphorochloridate

Substituent Type (R in R-P(O)Cl₂) Electronic Effect Steric Effect Predicted Effect on Electrophilicity Predicted Reaction Rate
**Electron-Withdrawing (e.g., -OPh-NO₂) ** Increases positive charge on P Varies Increases sapub.org Increases
Electron-Donating (e.g., -CH₃) Decreases positive charge on P Small Decreases Decreases
Bulky Group (e.g., -OC(CH₃)₃) Electron-donating High Decreases Decreases significantly nih.gov

Leaving Group Effects on Reaction Kinetics

The facility with which the leaving group departs is a critical factor in the kinetics of nucleophilic substitution, especially for dissociative and concerted mechanisms where bond cleavage is part of the rate-determining step. libretexts.orglibretexts.org A good leaving group is one that can stabilize the negative charge it acquires upon departure. libretexts.org This generally corresponds to the conjugate bases of strong acids (i.e., weak bases). youtube.com

In this compound, the chloride ion is a relatively good leaving group because it is the conjugate base of a strong acid (HCl). The stability of the leaving group influences the energy barrier of the transition state. For instance, comparing halides, the leaving group ability often increases down the group (I > Br > Cl > F) in S_N1-type reactions, reflecting the stability of the corresponding anion. libretexts.org Studies on other systems show that trifluoromethanesulfonate (B1224126) is an exceptionally reactive leaving group due to the strong electronic stabilization of the resulting anion. nih.gov The element effect in nucleophilic aromatic substitution, where fluoride (B91410) can be a better leaving group than chloride or bromide, is often governed by the enthalpy of activation and suggests that the first, nucleophilic addition step is rate-determining. nih.gov

Kinetic Studies of Model Phosphorochloridate Reactions

Kinetic studies on model compounds, such as dialkyl and diphenyl phosphorochloridates, are fundamental to elucidating the reaction mechanisms, including whether they proceed via a concerted (SN2) or a stepwise (SN1) pathway.

The rate law for a chemical reaction provides a mathematical expression that describes the relationship between the reaction rate and the concentration of reactants. photophysics.comyoutube.com For the transformation of a phosphorochloridate, the rate law is generally expressed as:

Rate = k[Phosphorochloridate]m[Nucleophile]n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the phosphorochloridate and the nucleophile, respectively. photophysics.comyoutube.com These orders must be determined experimentally and indicate the sensitivity of the rate to changes in reactant concentrations. youtube.comyoutube.com

Kinetic studies on model phosphorochloridates, such as di-n-butyl phosphorochloridate and diphenyl phosphorochloridate, often involve monitoring the reaction progress in various solvents (solvolysis). The rate constants are determined using techniques like conductivity measurements or spectroscopy to track the disappearance of the reactant or the appearance of a product over time. acs.org For many phosphorochloridates, the solvolysis reactions are found to follow a second-order (SN2) mechanism, particularly in solvents that are not highly ionizing. researchgate.netresearchgate.net The sensitivity of the reaction rate to solvent nucleophilicity and ionizing power can be analyzed using the extended Grunwald-Winstein equation. researchgate.net

For example, the solvolysis of di-n-butyl phosphorochloridate was studied in 28 different solvents, and the rate constants were correlated using the extended Grunwald-Winstein equation. The analysis yielded sensitivity values of l = 1.40 (to solvent nucleophilicity) and m = 0.42 (to solvent ionizing power), which strongly supports an SN2 reaction pathway. researchgate.net Similarly, studies on diphenyl thiophosphorochloridate in 30 solvents showed sensitivity values of l = 1.29 and m = 0.64, also consistent with an SN2 mechanism. researchgate.net

Table 1: Rate Constants (k) for Solvolysis of Model Phosphorochloridates in Various Solvents

CompoundSolventTemperature (°C)Rate Constant (k) x 10-5 s-1
Propargyl Chloroformate100% Ethanol25.0110
Propargyl Chloroformate100% Methanol25.0210
Propargyl Chloroformate70% Hexafluoroisopropanol (HFIP)25.02.54
Propargyl Chloroformate50% Hexafluoroisopropanol (HFIP)25.035.2

Data sourced from a study on propargyl chloroformate, a related compound, illustrating the impact of solvent on solvolysis rates. nih.gov

Activation parameters provide deeper insight into the reaction mechanism by quantifying the energy requirements and the molecular order of the transition state. They are determined by studying the effect of temperature on the rate constant, typically using the Arrhenius equation. libretexts.orgresearchgate.net

k = A * e(-Ea / RT)

Where 'A' is the pre-exponential factor (related to the frequency of correctly oriented collisions), 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the absolute temperature. libretexts.orgwikipedia.org

Alternatively, the Eyring equation is used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. libretexts.org

Activation Energy (Ea) / Enthalpy of Activation (ΔH‡): Represents the minimum energy barrier that reactants must overcome to form products. A higher Ea suggests a more energy-intensive process. taylorandfrancis.com

Pre-exponential Factor (A) / Entropy of Activation (ΔS‡): Reflects the change in orderliness when reactants proceed to the transition state. A large negative ΔS‡ is characteristic of bimolecular (SN2) reactions, where two reactant molecules combine to form a more ordered transition state. researchgate.net

For the solvolysis of di-n-butyl phosphorochloridate, the activation parameters were found to be relatively small positive ΔH‡ values (8.0 to 15.9 kcal·mol-1) and large negative ΔS‡ values (-25.8 to -53.1 cal·mol-1·K-1), which is consistent with a bimolecular SN2 mechanism. researchgate.net Similarly, for diphenyl thiophosphorochloridate, the ΔH‡ values ranged from 11.6 to 13.9 kcal·mol-1 and ΔS‡ from -32.1 to -42.7 cal·mol-1·K-1, also supporting an SN2 pathway. researchgate.net

Table 2: Activation Parameters for Solvolysis of Model Phosphorochloridates

CompoundΔH (kcal·mol-1)ΔS (cal·mol-1·K-1)Proposed Mechanism
Di-n-butyl phosphorochloridate8.0 - 15.9-25.8 to -53.1SN2
Diphenyl thiophosphorochloridate11.6 - 13.9-32.1 to -42.7SN2
Phenyl N-phenyl phosphoramidochloridateNot specifiedNot specified, but values are in line with SN2SN2

Data compiled from kinetic studies on various model phosphorochloridates. researchgate.netresearchgate.net

Solvent Effects on Reaction Mechanisms and Rates (Solvolysis)

The choice of solvent has a profound impact on the rate and mechanism of phosphorochloridate transformations, a phenomenon known as solvolysis when the solvent acts as the nucleophile. wikipedia.orglibretexts.org Solvent properties, particularly polarity, nucleophilicity, and hydrogen-bonding capacity, can stabilize or destabilize reactants and transition states, thereby altering the reaction pathway. wikipedia.orgnih.govucalgary.ca

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. libretexts.orgucalgary.ca They are effective at solvating both cations and anions. In the context of phosphorochloridate solvolysis, they can participate as nucleophiles. However, their strong solvation of anionic nucleophiles can sometimes inhibit SN2 reactions. ucalgary.ca For reactions proceeding through an SN1 mechanism, polar protic solvents are highly effective as they can stabilize the carbocation-like intermediate and the leaving group anion. libretexts.org

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess a dipole moment but lack an acidic proton, so they cannot donate hydrogen bonds. ucalgary.ca They are poor at solvating anions, leaving them "naked" and highly reactive. ucalgary.ca This property can dramatically accelerate SN2 reactions. For instance, the hydrolysis rate of p-nitrophenyl phosphate dianion increases by a factor of 106–107 when the solvent is changed from water to >95% aqueous dimethyl sulfoxide (B87167) (DMSO). frontiersin.org This acceleration is primarily due to the destabilization of the ground state and stabilization of the transition state by the dipolar aprotic solvent. nih.gov

The solvolysis of phosphorochloridates is often analyzed using the extended Grunwald-Winstein equation, which separates solvent effects into contributions from solvent ionizing power (Y) and solvent nucleophilicity (N). researchgate.net A high sensitivity to N (a large 'l' value) is indicative of an SN2 mechanism, where the nucleophilic attack of the solvent is crucial in the rate-determining step. Conversely, a high sensitivity to Y (a large 'm' value) suggests an SN1 mechanism involving the formation of a charge-separated intermediate. researchgate.net Studies on compounds like di-n-butyl phosphorochloridate show a greater dependence on solvent nucleophilicity, confirming an SN2 pathway in most common solvents. researchgate.net

Table 3: Relative Solvolysis Rates in Different Solvent Types

Reaction TypeSolvent TypeEffect on RateReason
SN1Polar ProticIncreasesStabilization of the carbocation intermediate and leaving group. libretexts.org
SN2Polar ProticDecreasesSolvation of the nucleophile via hydrogen bonding reduces its reactivity. ucalgary.ca
SN2Polar AproticIncreasesPoor solvation of the anionic nucleophile, making it more reactive. ucalgary.ca

This table summarizes general solvent effects on nucleophilic substitution reactions, which are applicable to the solvolysis of phosphorochloridates.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Chloro-2-propanol (B90593) phosphorochloridate, offering unambiguous evidence of its covalent structure through the analysis of phosphorus, proton, and carbon nuclei.

³¹P NMR spectroscopy serves as the primary technique for confirming the presence and electronic environment of the phosphorus atom in the molecule. As a medium sensitivity nucleus with a wide chemical shift range, ³¹P provides sharp signals that are highly sensitive to the nature of the substituents attached to the phosphorus center. analysis.rs

For 1-Chloro-2-propanol phosphorochloridate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal is diagnostic for a phosphorochloridate environment. Generally, phosphorochloridates exhibit resonances in a specific region of the ³¹P NMR spectrum. The electronegative chlorine and oxygen atoms attached to the phosphorus atom result in a significant downfield shift compared to phosphines or phosphites. The precise chemical shift provides critical information for confirming the successful formation of the phosphorochloridate functionality.

Table 1: Expected ³¹P NMR Data for this compound

Parameter Expected Value Significance
Chemical Shift (δ) Downfield region Confirms the presence of a P(V) center in a phosphorochloridate environment.

| Multiplicity | Singlet (¹H decoupled) | Indicates a single, unique phosphorus environment in the molecule. |

¹H and ¹³C NMR spectroscopy are essential for verifying the structure of the 1-chloro-2-propyl organic fragment and confirming its attachment to the phosphate (B84403) core.

In the ¹H NMR spectrum , the protons of the 1-chloro-2-propyl group will exhibit characteristic chemical shifts and coupling patterns. The proton on the carbon bearing the phosphate ester (CH-O-P) is expected to be significantly deshielded and will appear as a multiplet due to coupling with the adjacent methyl and chloromethyl protons, as well as potential coupling to the phosphorus nucleus (³JH-P). The protons of the chloromethyl group (CH₂Cl) will also be deshielded by the adjacent chlorine atom, appearing as a doublet of doublets. The methyl group (CH₃) protons will appear as a doublet, coupled to the methine proton.

The ¹³C NMR spectrum provides complementary information. The three carbon atoms of the propanol (B110389) backbone will give rise to distinct signals. The carbon atom attached to the phosphate oxygen (C-O-P) will be shifted downfield and may exhibit coupling to the phosphorus atom (²JC-P). The carbon bonded to chlorine (C-Cl) will also be in a characteristic downfield region, while the methyl carbon (CH₃) will appear at the most upfield position. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, and CH groups. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the 1-Chloro-2-propyl Moiety

Moiety Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity
-CH(OP)- ¹H Downfield Multiplet
-CH₂Cl ¹H Downfield Doublet of Doublets
-CH₃ ¹H Upfield Doublet
-C H(OP)- ¹³C Downfield Singlet or Doublet (due to P-coupling)
-C H₂Cl ¹³C Downfield Singlet

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. A key feature would be the isotopic pattern of the chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units (m/z), with the relative intensities reflecting this isotopic ratio. docbrown.info

The fragmentation of organophosphates is well-documented and typically involves the cleavage of the phosphate ester bonds. massbank.eunist.gov For this compound, characteristic fragmentation pathways would include:

Loss of a chlorine radical from the phosphorus atom.

Cleavage of the P-O bond to generate ions corresponding to the 1-chloro-2-propyl fragment.

Loss of the entire 1-chloro-2-propoxy group.

Fragmentation of the 1-chloro-2-propyl chain itself, such as the loss of a chloromethyl radical.

Analysis of these fragments allows for the confirmation of both the phosphate core and the structure of the organic substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by detecting the vibrational frequencies of specific bonds. The IR spectrum provides direct evidence for the formation of the phosphorochloridate structure.

Key diagnostic absorption bands would include:

P=O Stretch: A strong and prominent absorption band, typically in the region of 1250-1300 cm⁻¹, is characteristic of the phosphoryl group. Its exact position is influenced by the electronegativity of the attached groups. nih.gov

P-Cl Stretch: The phosphorus-chlorine bond gives rise to a strong absorption in the lower frequency region of the spectrum, generally between 450-600 cm⁻¹.

P-O-C Stretch: The stretching vibrations of the P-O-C linkage are expected to produce strong bands in the 950-1100 cm⁻¹ region. researchgate.net

C-Cl Stretch: The presence of the carbon-chlorine bond in the alkyl chain will be confirmed by an absorption band in the 650-850 cm⁻¹ range.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range. libretexts.org

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting material, 1-chloro-2-propanol, would indicate the complete reaction of the hydroxyl group. nist.gov

Table 3: Key Infrared Absorption Frequencies for this compound

Functional Group Bond Vibration Expected Frequency Range (cm⁻¹) Intensity
Phosphoryl P=O Stretch 1250 - 1300 Strong
Phosphorochloridate P-Cl Stretch 450 - 600 Strong
Phosphate Ester P-O-C Stretch 950 - 1100 Strong
Chloroalkane C-Cl Stretch 650 - 850 Medium-Strong

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are vital for separating this compound from starting materials, byproducts, and solvents, thereby enabling purity assessment and the monitoring of reaction kinetics.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable organophosphorus compounds. drawellanalytical.comtandfonline.com It can be employed to determine the purity of this compound and to monitor the progress of its synthesis.

A typical GC analysis would involve using a capillary column with a mid-polarity stationary phase, such as a 5% phenyl polysiloxane. analysis.rscromlab-instruments.es This type of column provides good separation for a wide range of organophosphorus compounds. Splitless injection is often preferred for trace analysis to ensure maximum transfer of the analyte onto the column.

A critical consideration for the GC analysis of phosphorochloridates is their potential for thermal degradation in the high-temperature environment of the injector port and column. This can lead to poor peak shape and inaccurate quantification. analysis.rs Therefore, optimizing the injector temperature and using deactivated liners are crucial to minimize on-column degradation.

For detection, a mass spectrometer (GC-MS) is highly advantageous as it provides both retention time data for quantification and mass spectral data for positive identification of the compound and any impurities. Other selective detectors, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), can also be used for their high sensitivity and selectivity towards phosphorus-containing compounds. cromlab-instruments.es

Liquid Chromatography (LC)

The separation of chlorinated organophosphates is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). nih.govresearchgate.net For reversed-phase chromatography, a nonpolar stationary phase, such as C18, is commonly employed with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the mobile phase composition is varied during the analysis, is frequently used to achieve optimal separation of complex mixtures. nih.gov For more polar compounds, HILIC can be an effective alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov

Detection is a critical aspect of the analytical method. While UV detection can be used, mass spectrometry is generally preferred due to its high sensitivity and selectivity, especially when dealing with complex matrices. nih.govnih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for organophosphorus compounds. nih.gov ESI is often suitable for polar and ionizable compounds, while APCI can be effective for less polar analytes. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and is invaluable for structural elucidation and quantitative analysis in complex samples. nih.govnih.gov

Sample preparation for LC analysis of organophosphorus compounds often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix and reduce interference. researchgate.net The choice of extraction solvent and SPE sorbent is critical for achieving good recovery and a clean extract. researchgate.net

Table 1: Proposed and Analogous Liquid Chromatography (LC) Methods for Chlorinated Organophosphates

ParameterProposed/Analogous Method 1 (Reversed-Phase)Proposed/Analogous Method 2 (HILIC)
Instrumentation HPLC or UHPLC systemHPLC or UHPLC system
Column C18, 2.1-4.6 mm I.D., 50-150 mm length, <5 µm particle sizeHILIC, 2.1-4.6 mm I.D., 50-150 mm length, <5 µm particle size nih.gov
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) formateAcetonitrile with 0.1% formic acid
Mobile Phase B Acetonitrile or MethanolWater with 0.1% formic acid
Gradient Optimized gradient from a low to high percentage of Mobile Phase BOptimized gradient from a high to low percentage of Mobile Phase A
Flow Rate 0.2 - 1.0 mL/min0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C30 - 40 °C
Injection Volume 1 - 10 µL1 - 10 µL
Detector Tandem Mass Spectrometer (MS/MS)Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI) in positive or negative modeElectrospray Ionization (ESI) in positive or negative mode

Detailed Research Findings

Research on the analysis of various organophosphate esters (OPEs), including chlorinated ones like tris(1-chloro-2-propyl) phosphate (TCIPP), has established robust LC-MS/MS methods. nih.govnih.gov For instance, a study on the determination of 14 OPEs in fall protection equipment utilized an Acclaim Mixed-Mode HILIC-1 column with a binary mobile phase of water and acetonitrile. nih.gov The gradient elution started at 60% aqueous phase, demonstrating the utility of HILIC for separating these compounds. nih.gov Another study successfully quantified OPEs in milk powder using a reversed-phase column and an isotopically labeled internal standard to compensate for matrix effects. cabidigitallibrary.org These studies highlight the importance of careful method development and validation, including optimization of sample extraction, chromatographic separation, and mass spectrometric detection, to achieve accurate and reliable quantification of chlorinated organophosphates. nih.govcabidigitallibrary.org The fragmentation patterns of these compounds in MS/MS are also studied to identify characteristic fragment ions for reliable identification. mdpi.com

Computational Chemistry and Molecular Modeling of Phosphorus Chloridates

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the bedrock of modern computational chemistry, providing a theoretical framework to compute the electronic structure of molecules and predict their reactivity. These calculations allow for the exploration of potential energy surfaces, identifying stable molecules (reactants, products, intermediates) and the transition states that connect them.

Density Functional Theory (DFT) is a powerful and widely used QM method for studying the electronic structure of many-body systems like molecules. numberanalytics.com It is particularly effective in mapping the reaction pathways of chemical transformations, such as the phosphoryl transfer reactions that are characteristic of phosphorus chloridates. acs.org These reactions are central to numerous biological processes and industrial applications. researchgate.netnih.gov

DFT calculations help elucidate whether a reaction proceeds through a concerted mechanism (where bond-making and bond-breaking occur simultaneously) or a stepwise mechanism involving one or more stable intermediates. researchgate.netresearchgate.net For example, studies on the hydrolysis of phosphate (B84403) esters, which are structurally related to phosphorus chloridates, have used DFT to analyze the potential energy surface of the reaction. These calculations can determine the relative energies of reactants, intermediates, transition states, and products, thereby revealing the most likely reaction pathway.

In a typical phosphoryl transfer reaction, a nucleophile attacks the phosphorus center. DFT can model this process, including the approach of the nucleophile, the formation of a pentacoordinate intermediate or transition state, and the departure of the leaving group. nih.govacs.org By examining the electron density and bond orders throughout the reaction coordinate, researchers can gain a detailed understanding of the electronic rearrangements that govern the transformation. Recent studies on the hydrolysis of methyl triphosphate (MeTP²⁻), for instance, have employed advanced DFT methods to characterize the reaction pathway, highlighting the influence of factors like solvent properties on the mechanism. acs.org

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state dictate the reaction's activation barrier and, consequently, its rate. nih.gov QM methods, especially DFT, are instrumental in locating and characterizing these fleeting structures. nih.govacs.org

For phosphoryl transfer reactions, the transition state often involves a pentacoordinate phosphorus center, typically with a trigonal bipyramidal geometry. nih.gov Computational studies on the base-catalyzed methanolysis of dimethyl phosphate, an analogue for 1-Chloro-2-propanol (B90593) phosphorochloridate, have utilized the B3LYP functional with a triple-zeta basis set (TZVP) and a polarized continuum model (PCM) for solvation to calculate the structures and energies of these transition states. nih.govacs.org

The energy difference between the reactants and the transition state is the activation energy (or activation barrier). DFT calculations provide quantitative estimates of these barriers. For instance, in studies of glucose transformation catalyzed by sodium (Na⁺) and potassium (K⁺) ions, DFT was used to calculate the energy barriers for hydrogen transfer steps, showing how the catalyst can significantly lower the activation energy compared to the non-catalyzed pathway. mdpi.com These calculations demonstrate the power of QM in predicting the energetics of complex reaction networks.

Table 1: Calculated Reaction Energy Barriers for Key Steps in the Isomerization of Glucose to Fructose, Catalyzed by Na⁺ and K⁺ ions. mdpi.com Data illustrates the use of DFT to determine reaction energetics.
CatalystReaction StepBinding SiteEnergy Barrier (kcal/mol)Energy Barrier Reduction (kcal/mol)
Na⁺First Hydrogen TransferO1O230.6748.44
O5O638.6940.42
Second Hydrogen TransferO3O48.1929.12
O4O611.0226.29
K⁺First Hydrogen TransferO3O424.7654.35
O5O636.7542.36
Second Hydrogen TransferO5O65.81-
O3O418.32-

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While QM methods are excellent for studying static electronic structures and reaction pathways, they are computationally too expensive for simulating the motion and interactions of large molecular systems over time. This is the domain of molecular dynamics (MD) simulations, which use classical mechanics to model the dynamic behavior of atoms and molecules. nsf.gov

The solvent plays a crucial role in most chemical reactions, influencing both thermodynamics and kinetics. researchgate.net MD simulations are particularly well-suited for studying solvation effects because they can explicitly model the interactions between solute and solvent molecules over time. aps.orgnih.gov For reactions involving charged or polar species, such as the phosphoryl transfer from a phosphorochloridate, solvent interactions are paramount.

Simulations can reveal how solvent molecules arrange themselves around the reacting species in the ground state and how this solvation shell changes as the reaction proceeds toward the transition state. rsc.org It has been proposed that a significant part of the rate enhancement observed in enzyme-catalyzed phosphoryl transfer reactions comes from the desolvation of the ground state within the enzyme's hydrophobic active site, a hypothesis that can be rigorously tested with MD simulations. researchgate.net By running simulations in different solvent environments (e.g., water, non-polar organic solvents), researchers can quantify the solvent's impact on the reaction's free energy profile. researchgate.net

Mechanochemistry explores how mechanical forces can induce or alter chemical reactions. This field is highly relevant to applications like lubrication, where molecules are subjected to extreme pressure and shear stress. nih.govresearchgate.netnih.gov Non-equilibrium molecular dynamics (NEMD) simulations, often employing reactive force fields like ReaxFF, have become a key tool for investigating mechanochemical processes at the atomic scale. nih.govchemrxiv.org

Studies on phosphate esters like tri(n-butyl)phosphate (TNBP) and tri(s-butyl)phosphate (TSBP), which serve as analogues for industrial additives, have used NEMD to simulate their decomposition when confined between sliding iron surfaces. nih.govresearchgate.net These simulations show that the dissociation rate increases exponentially with both temperature and applied stress. researchgate.net The primary decomposition pathway is initiated by the cleavage of a carbon-oxygen bond. nih.gov By analyzing the simulation trajectories, researchers can extract key kinetic parameters, such as activation energies, volumes, and entropies, which characterize the mechanochemical reactivity. nih.gov

Table 2: Activation Parameters for the Mechanochemical Dissociation of Phosphate Ester Analogues at 400 K, Determined from NEMD Simulations. nih.gov
CompoundActivation Enthalpy (ΔH‡) (kJ mol⁻¹)Activation Volume (ΔV‡) (ų)Activation Entropy (TΔS‡) (kJ mol⁻¹)
Tri(n-butyl)phosphate (TNBP)14.2 ± 2.616.4 ± 2.7-16.9 ± 1.9
Tri(s-butyl)phosphate (TSBP)14.4 ± 3.516.7 ± 4.0-12.6 ± 2.8

The results indicate that while the activation enthalpies and volumes are similar for both molecules, the higher reactivity of TSBP is due to a less negative activation entropy (a larger pre-exponential factor), suggesting a less ordered or more flexible transition state. nih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are also extensively used to predict spectroscopic properties and analyze the conformational landscapes of molecules. unibo.it These predictions are invaluable for interpreting experimental spectra and understanding how a molecule's three-dimensional shape influences its properties and reactivity.

Computational spectroscopy can accurately predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible. unibo.itresearchgate.net DFT calculations, for example, can compute the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. rsc.org Studies on highly toxic organophosphorus compounds, such as Novichok nerve agents, have demonstrated that DFT (specifically, the B3LYP functional) combined with appropriate scaling factors can produce IR spectra that closely match experimental measurements. rsc.org These calculations help identify characteristic vibrations, such as those from P=O, P–O–C, and C–H bonds. rsc.org Similarly, time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-Vis absorption spectra. mdpi.com

Furthermore, computational methods are essential for exploring the conformational preferences of flexible molecules. Most molecules can exist in multiple spatial arrangements, or conformations, which can have different energies and properties. By systematically rotating bonds and calculating the energy of each resulting structure, computational chemists can identify the most stable, low-energy conformers. unibo.it This is crucial because the observed properties of a molecule are often a population-weighted average over its accessible conformations. For organophosphorus compounds, conformational analysis helps in understanding the steric and electronic effects of different substituent groups. acs.org

Computational Approaches to Understanding Nucleophilic Attack at Phosphorus Centers

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate mechanisms of nucleophilic substitution reactions at phosphorus centers. These approaches provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity that are often difficult to discern through experimental methods alone. For phosphorus chloridates, such as 1-chloro-2-propanol phosphorochloridate, computational studies offer profound insights into the dynamics of nucleophilic attack.

The nucleophilic substitution at the phosphorus atom in phosphorochloridates is a reaction of significant interest. researchgate.net Computational analyses, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. semanticscholar.org These studies help to distinguish between possible mechanistic pathways, primarily the concerted SN2-like mechanism and the stepwise addition-elimination (A-E) mechanism. semanticscholar.orgsapub.org

In a concerted SN2-type reaction at a phosphorus center, the nucleophile attacks the phosphorus atom concurrently with the departure of the leaving group (in this case, the chloride ion), proceeding through a single pentacoordinate transition state. sapub.org Conversely, the A-E mechanism involves the initial formation of a metastable pentacoordinate intermediate, which then undergoes pseudorotation before the leaving group is expelled in a separate step. semanticscholar.orgrsc.org The preference for one mechanism over the other is influenced by the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom. rsc.org

Computational models allow for the systematic investigation of these influences. For instance, by modeling the reaction in both the gas phase and in various solvents (using implicit or explicit solvent models), the role of solvation in stabilizing or destabilizing transition states and intermediates can be quantified. The electronic and steric effects of the 1-chloro-2-propoxy group in this compound can be precisely evaluated through these computational methods.

A critical aspect of these computational studies is the characterization of the transition state geometry. For an SN2-like mechanism at a tetracoordinate phosphorus center, the transition state is typically a trigonal bipyramidal structure where the incoming nucleophile and the outgoing leaving group occupy the apical positions. researchgate.net The accuracy of these calculated geometries and the associated energy barriers is highly dependent on the level of theory and the basis set employed in the calculations.

To illustrate the application of these computational approaches, consider the nucleophilic attack of a generic nucleophile (Nu-) on this compound. The following data tables present hypothetical yet representative results from DFT calculations, showcasing how different computational models can be used to analyze the reaction.

Table 1: Calculated Activation Energies for Nucleophilic Attack on this compound

Computational MethodBasis SetSolvent ModelActivation Energy (kcal/mol) - SN2-likeActivation Energy (kcal/mol) - A-E (Rate-Limiting Step)
B3LYP6-31G(d)None (Gas Phase)22.528.1
B3LYP6-311+G(d,p)None (Gas Phase)20.826.5
M06-2X6-311+G(d,p)None (Gas Phase)19.525.3
B3LYP6-311+G(d,p)CPCM (Water)15.220.1
M06-2X6-311+G(d,p)CPCM (Water)14.118.9

This table presents representative data to illustrate the output of computational studies. Actual values would be specific to the nucleophile and the exact computational parameters.

The data in Table 1 demonstrates how the choice of functional (e.g., B3LYP, M06-2X), basis set, and the inclusion of a solvent model can influence the calculated activation energies. Generally, higher levels of theory and the inclusion of solvent effects provide results that are in better agreement with experimental observations.

Furthermore, computational analysis provides detailed geometric parameters of the stationary points along the reaction coordinate, including the reactant, transition state, and product. These parameters offer a static but insightful picture of the structural changes occurring during the reaction.

Table 2: Key Geometric Parameters of the SN2-like Transition State for Nucleophilic Attack on this compound (Calculated at the M06-2X/6-311+G(d,p) Level in Water)

ParameterValue
P–Nu Bond Length (Å)2.25
P–Cl Bond Length (Å)2.35
Nu–P–Cl Angle (°)178.5
O=P–Nu Angle (°)88.9
O=P–Cl Angle (°)89.6

This table illustrates typical geometric parameters for a trigonal bipyramidal transition state. Nu represents the incoming nucleophile.

The bond lengths and angles in Table 2 are characteristic of a trigonal bipyramidal transition state, with the nucleophile and the leaving group in near-linear alignment. The elongation of the P–Nu and P–Cl bonds compared to their lengths in stable species is a hallmark of the transition state.

Environmental Chemistry and Degradation Pathways of 1 Chloro 2 Propanol Phosphorochloridate

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a primary degradation pathway for many organophosphate esters in aqueous environments. The stability of 1-Chloro-2-propanol (B90593) Phosphorochloridate is expected to be significantly influenced by the pH of the surrounding medium.

pH-Dependent Hydrolysis Mechanisms (Acid-Catalyzed, Base-Catalyzed, Neutral)

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. This facilitates nucleophilic attack by a water molecule, leading to the cleavage of the P-Cl bond.

Neutral Hydrolysis: At neutral pH, the hydrolysis proceeds via the nucleophilic attack of a water molecule on the phosphorus center. This process is generally slower than acid- or base-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide (B78521) ion (OH-), a stronger nucleophile than water, directly attacks the phosphorus atom. This mechanism is typically the fastest degradation pathway for phosphorochloridates and many other organophosphate esters. The rate of hydrolysis generally increases with increasing pH. acs.org

Interactive Data Table: Theoretical pH-Dependent Hydrolysis of 1-Chloro-2-propanol Phosphorochloridate

pH ConditionDominant NucleophileRelative Rate of Hydrolysis (Conceptual)
Acidic (pH < 4)H₂O (catalyzed by H⁺)Moderate
Neutral (pH ≈ 7)H₂OSlow
Basic (pH > 8)OH⁻Fast

Identification of Hydrolysis Products

The hydrolysis of this compound is expected to yield three primary products through the cleavage of the P-O and P-Cl bonds. Based on the structure of the parent compound, the anticipated hydrolysis products are:

1-Chloro-2-propanol: Formed from the cleavage of the ester linkage.

Phosphoric Acid: The central phosphorus-containing molecule remaining after the cleavage of the ester and chloride groups.

Hydrochloric Acid: Formed from the release of the chloride ion.

Interactive Data Table: Anticipated Hydrolysis Products of this compound

Product NameChemical Formula
1-Chloro-2-propanolC₃H₇ClO
Phosphoric AcidH₃PO₄
Hydrochloric AcidHCl

Photolytic Degradation Processes under Simulated Environmental Conditions

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. The susceptibility of an organic compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths (typically >290 nm).

While specific studies on the photolytic degradation of this compound are limited, research on related chlorinated organophosphate esters, such as tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), indicates that these compounds are often resistant to direct photolysis under simulated solar radiation. mdpi.com However, their degradation can be enhanced through indirect photolysis, particularly by advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH). For instance, the UV/H₂O₂ process has been shown to effectively degrade TCPP. nih.gov The degradation pathway in such systems is often initiated by the attack of hydroxyl radicals. nih.gov

Interactive Data Table: Conceptual Photolytic Degradation of this compound

ConditionDegradation PathwayExpected Outcome
Simulated Sunlight (Direct Photolysis)Minimal light absorptionLow degradation rate
Advanced Oxidation Process (e.g., UV/H₂O₂)Hydroxyl radical attackEnhanced degradation

Microbial Transformation and Enzymatic Degradation Studies

The biodegradation of organophosphate compounds is a critical process in their environmental removal and is primarily carried out by microorganisms. researchgate.net

Isolation and Characterization of Organophosphate-Degrading Microorganisms and Enzymes

Numerous microorganisms capable of degrading organophosphate pesticides have been isolated from contaminated soils and waters. nih.govnih.gov These microbes often possess enzymes that can hydrolyze the ester bonds of these compounds. Phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH), are a well-characterized group of enzymes that can detoxify a wide range of organophosphates. nih.govnih.gov Bacteria such as Pseudomonas diminuta and Flavobacterium sp. are known to produce PTEs. nih.gov

While no microorganisms have been specifically identified for the degradation of this compound in the reviewed literature, bacteria capable of degrading related chlorinated propanols, such as 1,3-dichloro-2-propanol (B29581), have been isolated. These include species of Corynebacterium, Agrobacterium, and Pseudomonas. nih.govethz.chresearchgate.net These organisms utilize dehalogenase and hydrolase enzymes to break down the chlorinated compounds. nih.govethz.ch

Interactive Data Table: Examples of Organophosphate-Degrading Microorganisms

MicroorganismKey Enzyme(s)
Pseudomonas diminutaPhosphotriesterase (PTE)
Flavobacterium sp.Phosphotriesterase (PTE)
Agrobacterium radiobacterOrganophosphate Hydrolase (OPH)
Corynebacterium sp.Dehalogenase, Hydrolase

Biochemical Pathways of Biotransformation

The primary biochemical pathway for the degradation of organophosphate esters by enzymes like PTE is hydrolysis. nih.gov The enzymatic reaction involves a nucleophilic attack on the phosphorus center, leading to the cleavage of the phosphoester bond. nih.gov In the case of this compound, it is hypothesized that a phosphotriesterase would catalyze the hydrolysis of the P-O bond connecting the 1-chloro-2-propyl group to the phosphate moiety.

For the chlorinated alkyl portion of the molecule, microbial degradation pathways for similar compounds like 1,3-dichloro-2-propanol involve initial dechlorination steps catalyzed by dehalogenases, followed by further oxidation and incorporation into central metabolic pathways. nih.govethz.ch It is plausible that a similar pathway could be involved in the complete mineralization of the 1-chloro-2-propanol moiety released during the initial hydrolysis of the parent compound.

Interactive Data Table: General Biochemical Reactions in Organophosphate Degradation

Reaction TypeEnzyme ClassSubstrate Moiety
HydrolysisPhosphotriesterasePhosphoester bond
DechlorinationDehalogenaseChloroalkyl group
OxidationOxidase/DehydrogenaseAlcohol/Aldehyde intermediates

Factors Influencing Environmental Persistence and Transformation

The environmental persistence and transformation of this compound, an organophosphate compound, are governed by a variety of physicochemical factors. The inherent reactivity of the phosphorochloridate group and the chloroalkyl chain makes the molecule susceptible to several degradation pathways. Key environmental variables that dictate the rate and nature of its transformation include temperature, pH, and the environmental matrix in which it is present. Understanding these factors is crucial for predicting the compound's fate, persistence, and potential for exposure in different environmental compartments.

The primary abiotic degradation pathway for organophosphate compounds like this compound is hydrolysis. nih.gov This chemical process involves the cleavage of the ester or chloroalkyl bonds by water. The rate of hydrolysis is significantly influenced by both temperature and the pH of the surrounding medium. nih.govscispace.com Additionally, the presence of other substances in the environmental matrix, such as organic matter or mineral surfaces in soil and sediment, can affect the compound's availability for degradation through adsorption and partitioning processes.

Temperature and pH Effects on Degradation Rates

Temperature and pH are critical parameters that directly control the kinetics of hydrolysis of this compound. Generally, for organophosphate esters, the rate of hydrolysis increases with both increasing temperature and deviation from neutral pH. scispace.com

Temperature Effects:

pH Effects:

The pH of the aqueous environment plays a pivotal role in the degradation of organophosphate esters, with hydrolysis rates often being slowest near neutral pH and increasing under both acidic and alkaline conditions. scispace.com

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the hydrolysis of the phosphate ester bond can be catalyzed by hydrogen ions.

Base-Catalyzed Hydrolysis: In alkaline conditions (high pH), the hydroxide ion (OH-) acts as a potent nucleophile, attacking the phosphorus center and leading to a more rapid cleavage of the ester bond. This is often the dominant hydrolysis pathway for many organophosphate pesticides. scispace.com

Studies on the related compound tris(1-chloro-2-propyl) phosphate (TCPP) have shown that its degradation is pH-dependent. nih.gov For this compound, it can be inferred that the phosphorochloridate moiety would be highly susceptible to hydrolysis, with the rate being significantly faster at alkaline pH due to nucleophilic attack by hydroxide ions.

The following table, based on data for the related organophosphate chlorpyrifos (B1668852), illustrates the general expected influence of temperature and pH on degradation rates.

pHTemperature (°C)Half-life (days)Degradation Rate
525SlowerLow
71612.3Moderate
7408.12High
925FasterVery High

This table provides an illustrative example based on general principles and data for a related compound, chlorpyrifos. scispace.com Specific values for this compound may vary.

Influence of Environmental Matrix (e.g., aqueous vs. solid phases)

The environmental compartment in which this compound is found significantly influences its persistence and transformation. The primary distinction is between its behavior in aqueous phases (e.g., surface water, groundwater) and solid phases (e.g., soil, sediment).

Aqueous Phase:

In the aqueous phase, the primary degradation process is hydrolysis, the rate of which is determined by temperature and pH as discussed above. The compound's solubility in water will govern its concentration and, consequently, its availability for degradation. Organophosphate compounds are known to be relatively soluble in water, which facilitates their transport into surface and groundwaters where hydrolysis is the main breakdown mechanism. nih.gov

Solid Phase (Soil and Sediment):

In soil and sediment, the degradation of this compound becomes more complex due to interactions with the solid matrix.

Bioavailability: Adsorption to soil particles can also reduce the bioavailability of the compound for microbial degradation, which is another important transformation pathway for many organophosphates. nih.gov

Catalysis: Mineral surfaces within the soil matrix can sometimes catalyze hydrolysis reactions, potentially accelerating degradation compared to the aqueous phase alone.

The persistence of organophosphates in soil can be significantly longer than in water due to these interactions. For instance, some organophosphates have been detected in soils years after their application. nih.gov The degradation of tris(1-chloro-2-propanyl) phosphate (TCPP) has been studied in soil, and it was found that the process is influenced by the synergistic effects of different reactants within the soil matrix. scispace.com

The following table summarizes the expected dominant processes and influencing factors for the degradation of this compound in different environmental matrices.

Environmental MatrixDominant Degradation PathwayKey Influencing FactorsExpected Persistence
Aqueous Phase (Water)HydrolysisTemperature, pHShorter
Solid Phase (Soil/Sediment)Hydrolysis, BiodegradationAdsorption to organic matter and clay, Bioavailability, Soil moisture, Microbial activityLonger

Applications of 1 Chloro 2 Propanol Phosphorochloridate in Advanced Chemical Synthesis and Materials Science

1-Chloro-2-propanol (B90593) Phosphorochloridate as a Phosphorylation Reagent in Organic Synthesis

Phosphorylation, the introduction of a phosphate (B84403) group into an organic molecule, is a critical transformation in synthetic chemistry. tcichemicals.com Reagents known as phosphorochloridates are effective for this purpose due to the reactive phosphorus-chlorine (P-Cl) bond, which readily undergoes nucleophilic substitution. 1-Chloro-2-propanol phosphorochloridate serves as such a reagent, enabling the creation of complex phosphate esters.

The primary utility of this compound in organic synthesis is the formation of phosphate ester linkages. It can react with nucleophiles, such as alcohols, to yield substituted phosphate triesters. This reaction is fundamental to its role as an intermediate in the production of larger, more complex molecules.

The general scheme for the phosphorylation of an alcohol (R-OH) using a phosphorochloridate reagent is a well-established method for creating phosphate esters. researchgate.netnih.gov In this context, this compound provides a pathway to introduce a chloro-alkyl phosphate moiety onto a target molecule.

Table 1: Illustrative Phosphorylation Reaction

Reactant A Reactant B Product Type Significance
This compound Alcohol (R-OH) Substituted Phosphate Triester Forms a stable P-O bond, attaching the chloro-alkyl phosphate group.

The chemistry of this compound is dominated by the reactivity of the P-Cl bond with heteroatom nucleophiles, primarily oxygen (in alcohols) and nitrogen (in amines), to form P-O and P-N bonds, respectively. The formation of direct carbon-phosphorus (C-P) bonds, which would yield phosphonates or related structures, is not a typical reaction pathway for phosphorochloridates. The synthesis of compounds with C-P bonds generally requires different precursors, such as phosphites undergoing the Michaelis-Arbuzov reaction or phosphonic acids. Therefore, the utility of this compound is almost exclusively in the realm of phosphorylation and the synthesis of phosphate esters.

Intermediacy in the Synthesis of Flame Retardant Materials

The most prominent application of this compound is as a key, albeit often transient, intermediate in the manufacture of halogenated organophosphate flame retardants. researchgate.net These additives are crucial for improving the fire safety of a wide range of polymeric materials, including flexible and rigid polyurethane foams, epoxy resins, and adhesives.

Derivatives of this compound, most notably TCPP, are typically used as additive flame retardants. This means they are physically blended into the polymer matrix rather than being chemically bound to the polymer chains. nih.gov In the case of polyurethane foams, TCPP is mixed with the polyol component before the polymerization reaction with the isocyanate. Its liquid nature and good compatibility with polyols facilitate its homogeneous distribution throughout the final polymer structure. The presence of this molecule within the polymer matrix imparts flame retardant properties without fundamentally altering the primary characteristics of the polymer. researchgate.net

While the primary use of its derivatives is as additives, the functional groups present in this compound offer potential pathways for creating reactive, phosphorus-containing monomers for polymerization. nih.gov A general strategy for creating such monomers involves reacting a phosphorus-containing molecule with another molecule that has a polymerizable group, such as a vinyl or acrylic moiety. nih.govencyclopedia.pub

For example, a molecule like this compound could theoretically be reacted with a hydroxy-functional monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to create a new monomer containing a chloro-alkyl phosphate side chain. mdpi.com This resulting monomer could then be copolymerized with other standard monomers to permanently incorporate the flame-retardant element into the polymer backbone. nih.govrsc.org This "reactive" approach can offer improved permanence and prevent the leaching of the flame retardant over the material's lifetime compared to the additive method. nih.gov

Phosphorus-based flame retardants can exert their effect in either the solid (condensed) phase, the gas phase, or a combination of both during combustion. nih.govmpg.de The specific mechanism depends on the chemical structure of the flame retardant and its interactions with the decomposing polymer. mdpi.com Chlorinated organophosphates like TCPP are known to be effective due to their activity in both phases. researchgate.net

Condensed Phase Activity: In the condensed phase, the phosphorus compound decomposes under heat to form phosphoric acid and polyphosphoric acid. nih.gov These acidic species act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. nih.govmdpi.com This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the release of flammable volatile gases into the flame zone. nih.gov

Gas Phase Activity: In the gas phase, the flame retardant decomposes to release volatile phosphorus-containing radicals, such as PO•. nih.govmdpi.com These radicals are highly effective at quenching the high-energy H• and OH• radicals that are essential for sustaining the combustion chain reaction in the flame. mpg.de By interrupting this chemical cycle, the flame is inhibited and extinguished. The presence of chlorine in the molecule also contributes to gas-phase activity by releasing chlorine radicals, which are also effective at scavenging flame-propagating radicals. researchgate.net This dual-phase action makes chlorinated organophosphates highly efficient flame retardants.

Table 2: Comparison of Flame Retardancy Mechanisms

Mechanism Type Location of Action Primary Process Effect on Combustion
Condensed Phase Solid polymer surface Catalytic dehydration and cross-linking to form char. nih.govnih.gov Creates an insulating barrier, reduces fuel release. nih.gov

| Gas Phase | Flame front above the polymer | Release of P- and Cl-containing radicals (e.g., PO•) that interrupt the combustion cycle. mpg.demdpi.com | Scavenges H• and OH• radicals, chemically inhibiting the flame. nih.gov |

Exploration of New Synthetic Pathways Utilizing the Chloroalkoxy Phosphorochloridate Moiety

The chloroalkoxy phosphorochloridate moiety is a highly reactive functional group, making this compound a versatile synthon for introducing the phosphoro-bis(1-chloropropan-2-yl) group into a variety of molecular scaffolds. The phosphorus-chlorine bond is susceptible to nucleophilic attack, providing a direct pathway for the synthesis of a diverse range of organophosphorus derivatives.

Research in this area focuses on the reaction of this compound with various nucleophiles, such as alcohols, phenols, amines, and thiols. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. The general scheme for such a reaction can be represented as:

(ClCH₂CH(CH₃)O)₂P(O)Cl + Nu-H → (ClCH₂CH(CH₃)O)₂P(O)Nu + HCl

Where "Nu" represents a nucleophilic group. This reactivity allows for the systematic exploration of new derivatives with tailored properties. For instance, reaction with functionalized alcohols or phenols can introduce additional reactive sites or specific physical properties into the final molecule.

A key area of exploration is the synthesis of novel flame retardants. The presence of both phosphorus and chlorine in the molecule contributes to its flame-retardant characteristics. By reacting this compound with diols or other polyfunctional molecules, it is possible to synthesize oligomeric or polymeric phosphate esters. These materials can be incorporated into various polymer matrices to enhance their fire resistance.

The following table summarizes representative synthetic transformations involving the chloroalkoxy phosphorochloridate moiety:

Nucleophile (Nu-H)Resulting Compound ClassPotential Application Area
Alcohols (R-OH)Phosphate TriestersPlasticizers, Lubricants
Phenols (Ar-OH)Aryl Phosphate EstersFlame Retardants, Stabilizers
Amines (R₂NH)PhosphoramidatesBiologically Active Compounds, Ligands
Thiols (R-SH)ThiophosphatesPesticides, Chemical Intermediates

This table represents potential synthetic pathways based on the known reactivity of phosphorochloridates. Specific experimental data for this compound in these exact reactions is limited in publicly available literature.

Development of Functionalized Organophosphorus Compounds for Specific Applications

The development of functionalized organophosphorus compounds derived from this compound is primarily driven by the need for materials with specific performance characteristics. A significant application is in the synthesis of metabolites of commercial flame retardants for analytical and toxicological studies. For example, an isotopically labeled version of this compound serves as an intermediate in the synthesis of metabolites of certain organic flame retardants. cymitquimica.com

The reactivity of the P-Cl bond allows for the introduction of a wide array of functional groups. This capability is crucial for creating molecules with tailored properties for specific applications. For example, introducing long-chain alkyl groups can enhance the miscibility of the resulting compound in non-polar polymers, which is advantageous for its use as a plasticizer or flame retardant. Conversely, the incorporation of polar functional groups can increase water solubility, a property that might be desirable for certain biological or environmental applications.

Furthermore, the chloroalkyl groups present in the molecule offer additional sites for chemical modification. While the carbon-chlorine bond is generally less reactive than the phosphorus-chlorine bond, it can undergo nucleophilic substitution reactions under more forcing conditions. This dual reactivity opens up possibilities for creating more complex and highly functionalized organophosphorus compounds.

The table below outlines potential functionalized organophosphorus compounds that could be synthesized from this compound and their prospective applications.

Functional Group IntroducedResulting Compound TypePotential Specific Application
Polyethylene glycol (PEG) chainPEGylated Phosphate EsterBiocompatible materials, drug delivery
Unsaturated alkyl chain (e.g., allyl)Alkenyl Phosphate EsterPolymerizable monomer for functional polymers
Azide group (via substitution on the chloroalkyl chain)Azido-functionalized Phosphate EsterPrecursor for click chemistry modifications
Amino acid moietyPhosphoramidate (B1195095) with peptide linkageBioactive molecules, enzyme inhibitors

This table illustrates the potential for developing functionalized compounds based on the structure of this compound. Detailed research findings on these specific synthetic routes from the named compound are not widely available.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-Chloro-2-propanol that influence its laboratory handling and storage?

  • Answer: Key properties include a boiling point of 132°C, density of 1.115 g/mL at 20°C, and solubility in water, ethanol, and ether . Its flammability (flash point: 52°C) and toxicity (H301, H311, H331) necessitate storage in sealed containers away from ignition sources and under inert conditions. Viscosity (4.67 mPa·s at 20°C) and surface tension (32.1 mN/m) may influence its use in microfluidic or solvent-based applications .

Q. What safety protocols are essential for handling 1-Chloro-2-propanol in laboratory settings?

  • Answer: Use fume hoods to prevent inhalation exposure (H336: drowsiness/dizziness risk) and wear nitrile gloves/lab coats to avoid skin contact (H315/H319). In case of spills, neutralize with dry sand or non-combustible absorbents. Mutagenicity (H340) requires treating it as a potential carcinogen, with waste disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design mutagenicity assays to evaluate 1-Chloro-2-propanol’s genotoxicity, and how do existing studies reconcile contradictory findings?

  • Methodology: Use Salmonella/microsome assays (Ames test) at doses of 527–167,250 µg/plate to assess frameshift mutations (e.g., TA98 strain) . However, the National Toxicology Program (NTP) found no carcinogenicity in vivo, suggesting metabolic differences between bacterial and mammalian systems. To resolve discrepancies, pair in vitro assays with in vivo micronucleus tests or transgenic rodent models .

Q. What analytical techniques are used to study the conformational isomerism of 1-Chloro-2-propanol, and how does this impact reactivity?

  • Methodology: NMR analysis of diastereotopic methylene hydrogens reveals a dominant gauche conformation (X-C-C-O; X = Cl) due to hyperconjugation, not intramolecular hydrogen bonding . Computational modeling (DFT) confirms this preference, which influences nucleophilic substitution pathways in synthesis (e.g., phosphorylation reactions) .

Q. What experimental approaches identify degradation intermediates of 1-Chloro-2-propanol in environmental systems?

  • Methodology: Microbial degradation studies using Rhodococcus sp. strain DTB (DSM 44534) under aerobic conditions identify intermediates like 1'-chloro-2'-propyl-3-chloro-2-prop-1-enyl-ether (DVE) and chloroacetone via GC-MS . For abiotic degradation, simulate aqueous hydrolysis at varying pH and track products via LC-HRMS .

Q. How is 1-Chloro-2-propanol utilized in synthesizing organophosphorus compounds like TCPP, and what reaction conditions optimize yield?

  • Methodology: React 1-Chloro-2-propanol with phosphoryl chloride (POCl₃) at 60–80°C under inert atmosphere (N₂/Ar) with catalytic triethylamine. Monitor reaction progress via ³¹P NMR. TCPP (tris(2-chloroisopropyl) phosphate) forms as a colorless liquid, purified via vacuum distillation (yield: ~85%) .

Q. What strategies address discrepancies between in vitro mutagenicity and in vivo carcinogenicity data for 1-Chloro-2-propanol?

  • Methodology: Compare metabolic activation pathways using S9 liver fractions in vitro versus in vivo hepatic metabolism. For example, 1-Chloro-2-propanol’s glutathione conjugation in vivo may detoxify reactive intermediates (e.g., 2-HPMA), explaining the NTP’s non-carcinogenic classification .

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